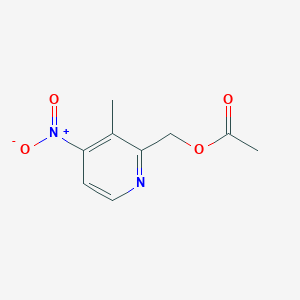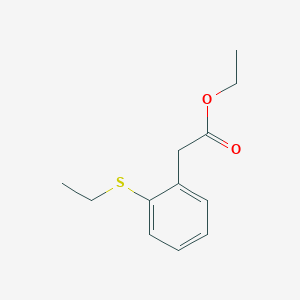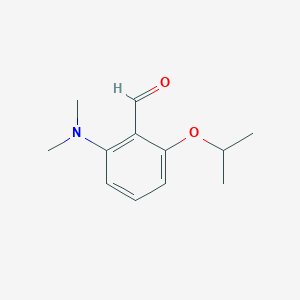
4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features both pyrazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the pyrazole ring followed by the introduction of the thiazole moieties. Common reagents used in these reactions include hydrazine derivatives, α-haloketones, and thioamides. The reaction conditions usually involve refluxing in solvents like ethanol or acetonitrile under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Known for their anticancer properties.
1-Methyl-1H-imidazol-4-yl)methanol: Used as an intermediate in organic synthesis.
Uniqueness
4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H7N5S2 |
|---|---|
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H7N5S2/c1-2-15-8(10-1)14-9-13-7(5-16-9)6-3-11-12-4-6/h1-5H,(H,11,12)(H,10,13,14) |
Clave InChI |
HLACVIVJGOFWKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)NC2=NC(=CS2)C3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)


![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)
![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)

